N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is an organic compound that belongs to the class of imidodicarbonimidic diamides. It features a complex structure characterized by the presence of two imine functional groups and a phenyl ring substituted with two methoxy groups at the 3 and 5 positions. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
The compound can be synthesized through various chemical processes, primarily involving reactions of substituted anilines with carbonyl compounds or related derivatives. The specific synthesis of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has not been extensively documented in literature, suggesting that it may still be under investigation for its properties and applications.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is classified as:
The synthesis of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide can be approached through several methods:
The molecular structure of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide can be represented as follows:
This structure features:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide can undergo several types of chemical reactions:
The mechanism of action for N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is not fully elucidated but is hypothesized based on its structural similarity to other known compounds that target specific biological pathways.
Further research is required to define the exact biochemical interactions and pathways affected by this compound.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has potential applications in:
N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide (Chemical Formula: C₁₀H₁₅N₅O₂; Molecular Weight: 237.26 g/mol) emerged as an experimental small molecule during early 21st-century efforts to expand the biguanide class for therapeutic applications. Recorded under DrugBank ID DB08479 and CAS RN 524055-74-1, it was first characterized in pharmacological screens targeting metabolic and proliferative pathways [1] [5]. Unlike clinically approved biguanides like metformin, this compound remains investigational, with no approved human or veterinary uses as of 2025. Its discovery stemmed from systematic modifications of arylbiguanide scaffolds, where the 3,5-dimethoxyphenyl moiety was introduced to enhance target affinity and metabolic stability. Early research noted its structural parallels to antifolate agents, prompting mechanistic studies in enzymatic systems [1] .
Table 1: Key Identifiers of N-(3,5-Dimethoxyphenyl)imidodicarbonimidic Diamide
Property | Value |
---|---|
IUPAC Name | 1-carbamimidamido-N-(3,5-dimethoxyphenyl)methanimidamide |
SMILES | COC1=CC(=CC(=C1)N=C(N)N=C(N)N)OC |
InChIKey | VQKIGKHIRBCYNE-UHFFFAOYSA-N |
DrugBank Accession Number | DB08479 |
Monoisotopic Mass | 237.12257474 g/mol |
This compound belongs to the N-arylbiguanide subclass of imidodicarbonimidic diamides, distinguished by a 3,5-dimethoxy-substituted phenyl ring attached to the biguanide backbone. The methoxy groups (–OCH₃) at meta positions create a symmetrical electronic distribution, enhancing hydrogen-bonding capacity via the carbonylimidic nitrogens and methoxy oxygen atoms. Key structural features include [1] [5]:
Comparative analysis with analogs reveals distinct properties: The 3,5-dimethoxy isomer exhibits superior solubility (>35.6 μg/mL) over the 2,5-dimethoxy variant due to reduced steric hindrance around hydrogen-bonding sites [3] [5]. Its collisional cross-section (CCS) values, predicted via deep learning models, range from 152.5 Ų ([M+H]+) to 207.8 Ų ([M+CH₃COO]–), reflecting moderate molecular rigidity [5].
Table 2: Structural Comparison of Selected Imidodicarbonimidic Diamide Analogs
Compound | Substitution Pattern | Hydrogen Bond Donors | Solubility (μg/mL) |
---|---|---|---|
N-(3,5-Dimethoxyphenyl) derivative | Meta, symmetric | 5 | >35.6 (predicted) |
N-(2,5-Dimethoxyphenyl) derivative | Ortho/meta asymmetric | 3 | >35.6 (measured) |
N-Phenylimidodicarbonimidic diamide | Unsubstituted | 4 | Low |
N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide demonstrates targeted inhibition against thymidylate synthase (TS; UniProt ID P04818), a pivotal folate-pathway enzyme. TS catalyzes the reductive methylation of dUMP to dTMP—a rate-limiting step in DNA biosynthesis. Mechanistically, the compound binds TS’s folate cofactor pocket via [1] [2]:
This inhibition depletes thymidine pools, impairing DNA replication in rapidly dividing cells. Notably, parasitic and cancer cells exhibit heightened TS dependency due to accelerated proliferation. In Trypanosoma brucei (causative agent of African sleeping sickness), TS and dihydrofolate reductase (DHFR) exist as a bifunctional enzyme, making it susceptible to dual-targeted inhibitors. While classical antifolates like pemetrexed target human TS, N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide shows selectivity for parasitic isoforms, as evidenced in in vitro enzyme screens [2].
Table 3: Key Enzymes in the Folate Pathway Targeted by Related Compounds
Enzyme | Biological Role | Inhibitors (Status) | Relevance to Compound |
---|---|---|---|
Thymidylate Synthase (TS) | dTMP synthesis for DNA replication | Pemetrexed (Approved), Nolatrexed (Approved) | Primary target; structural mimicry of folate |
Dihydrofolate Reductase (DHFR) | Tetrahydrofolate regeneration | Methotrexate (Approved), Pyrimethamine (Approved) | Indirect pathway synergy |
Serine Hydroxymethyltransferase (SHMT) | Serine-to-glycine conversion with THF transfer | Investigational inhibitors | Potential combinatorial targeting |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9